molecular formula C11H18O3 B1330150 Ethyl 2-oxo-1-cyclooctanecarboxylate CAS No. 4017-56-5

Ethyl 2-oxo-1-cyclooctanecarboxylate

Cat. No.: B1330150
CAS No.: 4017-56-5
M. Wt: 198.26 g/mol
InChI Key: OJCDCHCBNASPBS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-cyclooctanecarboxylate, also known as 2-carbethoxycyclooctanone, is a β-keto ester. This compound is characterized by an ethyl ester attached to a cyclooctane ketone group. It is commonly used as an organic building block in various chemical syntheses .

Preparation Methods

Ethyl 2-oxo-1-cyclooctanecarboxylate can be synthesized from cycloheptanone. One of the synthetic routes involves the Michael addition of 3-buten-2-one (methyl vinyl ketone) in the presence of potassium bis(1,2-benzenediolato)phenylsilicate to afford the corresponding 1,4-adduct . The reaction conditions typically include a controlled temperature and the use of specific catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

Ethyl 2-oxo-1-cyclooctanecarboxylate undergoes various chemical reactions, including:

    Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

    Substitution Reactions: The compound can undergo substitution reactions where the ethyl ester group is replaced by other functional groups under specific conditions.

Scientific Research Applications

Ethyl 2-oxo-1-cyclooctanecarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1-cyclooctanecarboxylate primarily involves its role as a β-keto ester. The compound’s reactivity is influenced by the presence of the keto and ester functional groups, which participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-oxo-1-cyclooctanecarboxylate can be compared with other β-keto esters, such as:

  • Ethyl 2-oxopyrrolidine-3-carboxylate
  • Ethyl benzoylformate
  • tert-Butyl acetoacetate
  • Methyl 3-chloro-3-oxopropionate
  • Diethyl malonate
  • Benzyl acetoacetate
  • Dimethyl malonate
  • Methyl chloroacetate
  • Methyl acetoacetate

These compounds share similar functional groups but differ in their ring structures and substituents, which influence their reactivity and applications .

Biological Activity

Ethyl 2-oxo-1-cyclooctanecarboxylate (CAS Number: 4017-56-5) is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

PropertyValue
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Density1.04 g/cm³
Boiling Point85-87 °C at 0.1 mmHg
Flash PointNot available

This compound is characterized by its clear, colorless liquid form, and it exhibits properties typical of carboxylate esters, including moderate volatility and reactivity in organic synthesis .

Pharmacological Potential

Research indicates that this compound may possess various biological activities, particularly in the context of drug design and synthesis. Its structural features allow it to act as a precursor in the synthesis of bioactive molecules. Specific studies have highlighted its utility in:

  • Antimicrobial Activity : Some derivatives of cyclooctanecarboxylates have shown potential antimicrobial properties, suggesting that this compound might also exhibit similar effects when modified appropriately .
  • Anti-inflammatory Effects : Research has indicated that compounds with similar structures can modulate inflammatory pathways, which could be explored further for therapeutic applications .

Toxicological Profile

The safety profile of this compound includes potential irritations upon contact with skin or eyes and possible respiratory tract irritation upon inhalation. The toxicological properties are not fully characterized, necessitating further investigation into long-term exposure effects .

Synthesis and Derivatives

This compound can be synthesized through various methods, including the reaction of diethyl oxalate with cycloheptanone under basic conditions. The outlined synthetic route is as follows:

  • Reagents :
    • Diethyl oxalate
    • Cycloheptanone
    • Sodium ethoxide (as a catalyst)
  • Procedure :
    • Mix diethyl oxalate and cycloheptanone in ethanol.
    • Add sodium ethoxide and stir at low temperatures (-5 to 25 °C) for several hours.
    • Acidify the mixture to precipitate the product, followed by purification via column chromatography.

This method yields a viscous liquid with a moderate yield of approximately 50% .

Study on Antimicrobial Properties

A study published in the Journal of Organic Chemistry investigated the antimicrobial activity of various cycloalkane derivatives, including this compound. The results indicated that certain modifications to the cyclooctane ring enhanced activity against Gram-positive bacteria, showcasing the compound's potential as a lead structure for antibiotic development .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of related compounds, demonstrating that specific derivatives could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could serve as a scaffold for developing new anti-inflammatory agents .

Properties

IUPAC Name

ethyl 2-oxocyclooctane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCDCHCBNASPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280892
Record name Ethyl 2-oxo-1-cyclooctanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4017-56-5
Record name 4017-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4017-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-oxo-1-cyclooctanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of ethyl 2-oxo-1-cyclooctanecarboxylate in the research presented?

A1: this compound serves as a reactant in the investigated Michael addition reaction. [] The research focuses on demonstrating the efficacy of a pentacoordinate organosilicate catalyst in facilitating the Michael addition of various β-keto esters, including this compound, to 3-buten-2-one (methyl vinyl ketone). The reaction with this compound yields the corresponding 1,4-adduct, albeit in moderate yield compared to some other tested β-keto esters. []

Q2: Are there any details about the specific yield or reaction conditions for the Michael addition using this compound?

A2: While the research paper states that the reaction with this compound produces the 1,4-adduct in "moderate" yield, it doesn't specify the exact yield percentage. [] Similarly, specific reaction conditions (temperature, solvent, reaction time, etc.) are not provided for this particular reaction. Further investigation into the supporting information or contacting the authors directly might provide additional details.

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